molecular formula C7H7BrFN B14866112 4-(2-Bromoethyl)-2-fluoropyridine

4-(2-Bromoethyl)-2-fluoropyridine

Cat. No.: B14866112
M. Wt: 204.04 g/mol
InChI Key: NFBMHWQTAXDUOL-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a fluoropyridine ring. The unique combination of bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form the corresponding ethyl derivative without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted pyridines.

Scientific Research Applications

4-(2-Bromoethyl)-2-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a building block for molecular probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)-1,2,3-triazole: Another halogenated compound with similar reactivity but different biological activity.

    2-Bromoethyl acrylate: Shares the bromoethyl group but has different applications in polymer chemistry.

    4-(2-Bromoethyl)phenol: Similar structure but with different functional groups and reactivity.

Uniqueness

4-(2-Bromoethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in various chemical syntheses. Its applications in medicinal chemistry and material science further highlight its importance and uniqueness compared to other similar compounds.

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

4-(2-bromoethyl)-2-fluoropyridine

InChI

InChI=1S/C7H7BrFN/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3H2

InChI Key

NFBMHWQTAXDUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCBr)F

Origin of Product

United States

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